
(2-Chlorophenyl)(cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, (2-Chlorophenyl)(cyclohexyl)methanamine, is a chemical structure that is closely related to the compounds discussed in the retrieved papers. Although the exact compound is not directly studied, the papers provide insights into similar structures that can help infer the properties and behaviors of (2-Chlorophenyl)(cyclohexyl)methanamine.
Synthesis Analysis
The synthesis of related compounds involves arylamination reactions, as seen in the first paper, where 2,4-diethoxycarbonyl-5-hydroxy-5-methyl-3-phenyl-N-(3-chlorophenyl)-1-cyclohexenylamine is produced through the arylamination of a cyclohexanone derivative . This suggests that a similar approach could be used for synthesizing (2-Chlorophenyl)(cyclohexyl)methanamine, potentially involving the use of a cyclohexylamine and a 2-chlorophenyl derivative as starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Chlorophenyl)(cyclohexyl)methanamine has been determined using X-ray diffractometry (XRD). For instance, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine features two intramolecular hydrogen bonds, which contribute to the stability of the molecule . This information can be extrapolated to suggest that (2-Chlorophenyl)(cyclohexyl)methanamine may also exhibit intramolecular hydrogen bonding, influencing its conformation and stability.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (2-Chlorophenyl)(cyclohexyl)methanamine, they do provide insights into the reactivity of structurally related compounds. The presence of functional groups such as hydroxyl and amine in these compounds suggests that they may undergo typical organic reactions such as substitution, elimination, and addition reactions. The chlorophenyl group, in particular, may be reactive towards nucleophilic substitution due to the presence of the electron-withdrawing chlorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (2-Chlorophenyl)(cyclohexyl)methanamine can be inferred from the crystallographic data provided. For example, the title compound in the third paper has a monoclinic crystal system with specific geometric parameters, and the crystal structure is stabilized by various hydrogen bonds . These details suggest that (2-Chlorophenyl)(cyclohexyl)methanamine may also crystallize in a similar system and exhibit hydrogen bonding, which would affect its melting point, solubility, and other physical properties. The presence of a chlorophenyl group could also influence the compound's polarity and interaction with solvents.
Scientific Research Applications
Pharmacology of Arylcycloalkylamines : (2-Chlorophenyl)(cyclohexyl)methanamine, as a member of arylcycloalkylamines, has been studied for its distinct neuropharmacologic properties. This class of compounds was first investigated as general anesthetic agents (Chen, 1969).
Photochemistry and Reactivity Studies : Research has examined the photochemistry of chlorophenol compounds in various solvents, providing insights into their reductive dehalogenation pathways. Such studies contribute to understanding the chemical behavior and potential applications of chlorophenyl compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Analysis : Investigations into the crystal structure of ketamine hydrochloride, a compound related to (2-Chlorophenyl)(cyclohexyl)methanamine, have been conducted. This provides detailed understanding of molecular conformations and interactions, which are crucial for drug design and development (Hakey, Ouellette, Zubieta, & Korter, 2008).
Degradation of Hazardous Compounds : Research on alumina-supported oxime for degrading sarin and diethylchlorophosphate indicates the potential use of cyclohexyl compounds in creating reactive systems for neutralizing hazardous substances (Verma, Srivastava, Singh, Shah, Shrivastava, & Shinde, 2013).
Biocatalytic Synthesis in Microreaction Systems : Studies have been conducted on the biocatalytic synthesis of chlorophenyl compounds using Escherichia coli in a liquid-liquid biphasic microreaction system. This research highlights the potential for efficient and green chemical synthesis methods (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Chemical Synthesis and Characterization : The synthesis and structural characterization of various chlorophenyl-containing compounds have been a focus of research, aiding in the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
properties
IUPAC Name |
(2-chlorophenyl)-cyclohexylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNUXHNMGIFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(cyclohexyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
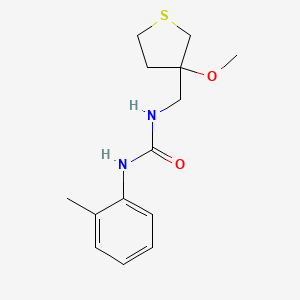
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

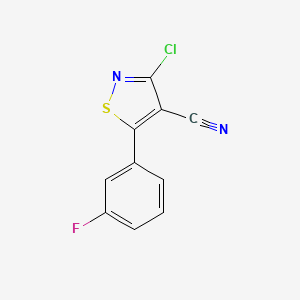
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
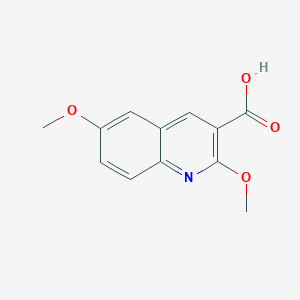
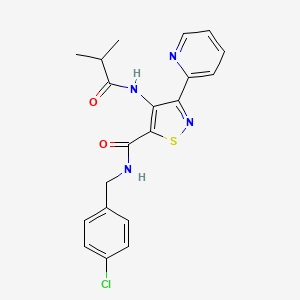
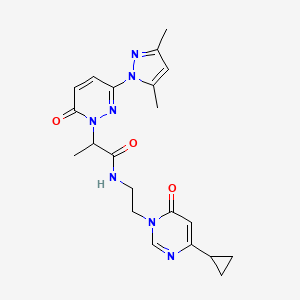
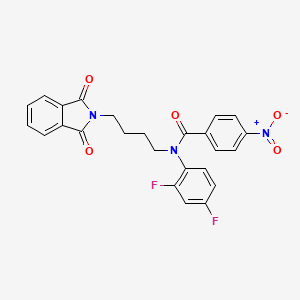
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)